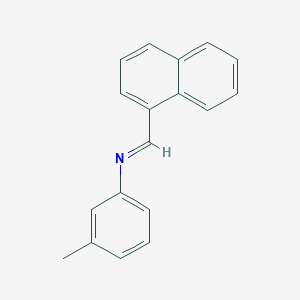
(E)-N-(3-Methylphenyl)-1-(naphthalen-1-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(naphthalen-1-ylmethylene)aniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a methyl group attached to the aniline ring and a naphthalen-1-ylmethylene group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(naphthalen-1-ylmethylene)aniline typically involves the reaction of 3-methylaniline with naphthaldehyde under acidic or basic conditions. One common method is the electrophilic substitution reaction, where the aniline derivative reacts with the aldehyde in the presence of an acid catalyst . The reaction conditions often include:
Temperature: Room temperature to moderate heating (25-80°C)
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Organic solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-N-(naphthalen-1-ylmethylene)aniline may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(naphthalen-1-ylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides
Major Products
The major products formed from these reactions include various substituted aniline derivatives, naphthalene derivatives, and quinone compounds .
Scientific Research Applications
3-Methyl-N-(naphthalen-1-ylmethylene)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-N-(naphthalen-1-ylmethylene)aniline involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, affecting their function and activity . The exact pathways and molecular targets are still under investigation, but its structural features suggest potential interactions with aromatic amino acids and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethyleneaniline: Lacks the methyl group on the aniline ring.
3-Methyl-N-(phenylmethylene)aniline: Has a phenyl group instead of a naphthalen-1-yl group.
N-Methyl-N-(naphthalen-1-ylmethylene)aniline: Contains an additional methyl group on the nitrogen atom.
Uniqueness
3-Methyl-N-(naphthalen-1-ylmethylene)aniline is unique due to the presence of both a methyl group on the aniline ring and a naphthalen-1-ylmethylene group on the nitrogen atom. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
CAS No. |
62595-37-3 |
|---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C18H15N/c1-14-6-4-10-17(12-14)19-13-16-9-5-8-15-7-2-3-11-18(15)16/h2-13H,1H3 |
InChI Key |
YJWBQQFEVVJWTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


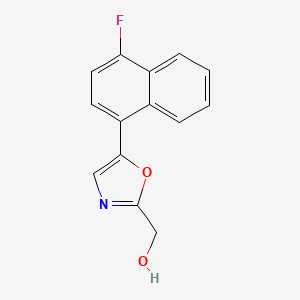
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11868517.png)
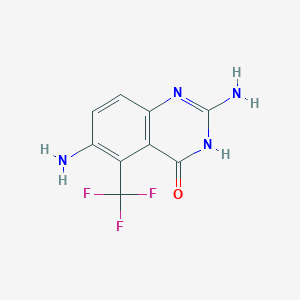

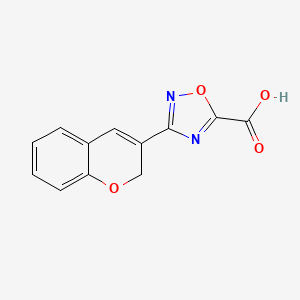
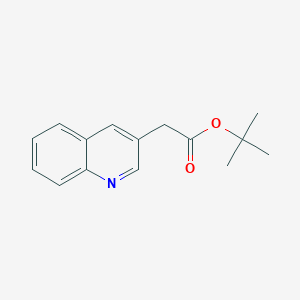

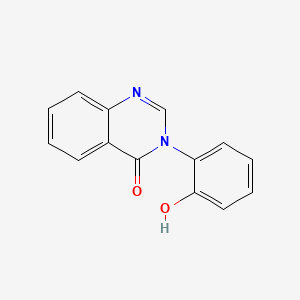

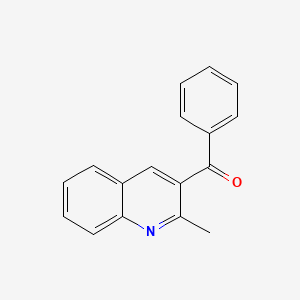

![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
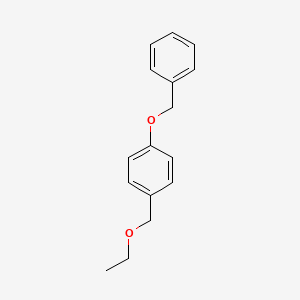
![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)
